molecular formula C15H20N4O3S B2481923 1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole CAS No. 2097859-89-5

1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2481923
CAS No.: 2097859-89-5
M. Wt: 336.41
InChI Key: WUSMQGXIFVGGON-UHFFFAOYSA-N
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Description

1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core, a pyrrolidine ring, and a morpholine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the formation of the benzodiazole core, followed by the introduction of the pyrrolidine ring and the morpholine sulfonyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with a similar pyrrolidine ring structure.

    Benzodiazole derivatives: Compounds with a benzodiazole core.

    Morpholine derivatives: Compounds containing a morpholine ring.

Uniqueness

1-[1-(morpholine-4-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of these three structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c20-23(21,17-7-9-22-10-8-17)18-6-5-13(11-18)19-12-16-14-3-1-2-4-15(14)19/h1-4,12-13H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSMQGXIFVGGON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=NC3=CC=CC=C32)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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